Technical Monograph: 3-Fluorocyclobutanecarboxylic Acid
Technical Monograph: 3-Fluorocyclobutanecarboxylic Acid
Executive Summary
3-Fluorocyclobutanecarboxylic acid is a specialized fluorinated building block used in the optimization of small molecule drug candidates. Characterized by the strategic placement of a fluorine atom on a strained cyclobutane ring, this scaffold offers unique conformational bias and metabolic stability.[1] It serves as a critical bioisostere for non-fluorinated cycloalkyls and proline mimetics, allowing medicinal chemists to modulate pKa, lipophilicity (LogP), and metabolic susceptibility without significantly altering steric bulk.
This guide details the chemical identity, synthesis, and application of 3-fluorocyclobutanecarboxylic acid, distinguishing between its stereoisomers to ensure precision in structure-activity relationship (SAR) studies.
Part 1: Chemical Identity & Physicochemical Profile[1][2]
The introduction of fluorine at the 3-position of the cyclobutane ring creates distinct stereochemical and electronic environments.[1] The molecule exists as two geometric isomers: cis and trans.[2]
CAS Registry & Identifiers
| Chemical Name | Stereochemistry | CAS Registry Number | Molecular Formula | Molecular Weight |
| 3-Fluorocyclobutanecarboxylic acid | Unspecified / Generic | 122665-96-7 | C₅H₇FO₂ | 118.11 g/mol |
| cis-3-Fluorocyclobutanecarboxylic acid | (1s,3s) (Z-isomer) | 123812-78-2 | C₅H₇FO₂ | 118.11 g/mol |
| trans-3-Fluorocyclobutanecarboxylic acid | (1r,3r) (E-isomer) | 123812-79-3 | C₅H₇FO₂ | 118.11 g/mol |
Physicochemical Properties
The fluorine atom exerts a strong inductive effect (
-
Acidity (pKa): The pKa is approximately 3.8 – 4.0 , representing an acidification of ~0.8 log units compared to cyclobutanecarboxylic acid (pKa ~4.8). This shift is critical for tuning the pH-dependent solubility and permeability of drug payloads.
-
Lipophilicity (LogP):
-
Trans-isomer: Generally more lipophilic (
to vs. cis) due to a smaller dipole moment vector sum. -
Cis-isomer: More polar due to the alignment of the C-F and C-CO₂H dipoles.
-
-
Conformation: The cyclobutane ring is not planar; it adopts a "puckered" or "butterfly" conformation to relieve torsional strain.
-
Cis-isomer: Typically adopts a conformation where substituents are pseudo-equatorial/pseudo-axial to minimize 1,3-diaxial repulsion.
-
Trans-isomer: Often flatter or adopts a diequatorial-like arrangement, which can be energetically more stable.
-
Part 2: Synthetic Methodologies
The most reliable synthetic route involves the deoxyfluorination of a 3-hydroxycyclobutanecarboxylate precursor. Direct fluorination of the acid is avoided to prevent the formation of volatile acyl fluorides; thus, an ester protection strategy is employed.
Synthesis Workflow Diagram
Figure 1: Step-wise synthetic pathway from the commercially available 3-oxocyclobutanecarboxylic acid.
Detailed Experimental Protocol
Objective: Synthesis of trans-3-fluorocyclobutanecarboxylic acid (via inversion of cis-hydroxy precursor).
Prerequisites:
-
Reagents: Methyl cis-3-hydroxycyclobutanecarboxylate (purified), DAST (Diethylaminosulfur trifluoride), Dichloromethane (anhydrous), LiOH.
-
Safety: DAST reacts violently with water and glass; use plasticware or anhydrous conditions in Teflon/HDPE vessels if possible. Work in a fume hood.
Step 1: Deoxyfluorination (The Critical Step)
-
Setup: Charge a flame-dried round-bottom flask (under Nitrogen/Argon) with Methyl cis-3-hydroxycyclobutanecarboxylate (1.0 eq) dissolved in anhydrous DCM (
). -
Cooling: Cool the solution to
using a dry ice/acetone bath. -
Addition: Add DAST (1.2 eq) dropwise via syringe. Note: Maintain low temperature to prevent elimination side-products (formation of cyclobutene).
-
Reaction: Allow the mixture to warm to room temperature (RT) slowly over 4–6 hours. Monitor by TLC or GC-MS.
-
Quench: Cool to
and carefully quench with saturated aqueous . Caution: Vigorous gas evolution. -
Workup: Extract with DCM (
), dry over , and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Step 2: Hydrolysis
-
Dissolution: Dissolve the purified fluoro-ester in THF:Water (3:1).
-
Saponification: Add LiOH (2.0 eq) and stir at RT for 2–4 hours.
-
Isolation: Acidify to pH ~2 with 1N HCl. Extract with EtOAc.
-
Result: Concentration yields the target 3-fluorocyclobutanecarboxylic acid as a white to off-white solid.
Part 3: Applications in Drug Design
Bioisosterism & Metabolic Stability
In medicinal chemistry, the cyclobutane ring is often used as a restricted analog of alkyl chains (e.g., propyl or butyl linkers).
-
Metabolic Blocking: The C-3 position is a common site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Substituting a hydrogen with fluorine blocks this metabolic soft spot due to the strength of the C-F bond (
). -
Dipole Alignment: The C-F bond introduces a permanent dipole that can engage in specific electrostatic interactions with protein binding pockets, potentially improving potency (IC50).
Precursor to Radiotracers
While this guide focuses on the carboxylic acid, it is the direct synthetic precursor to FACBC (Fluciclovine) , an FDA-approved PET tracer for prostate cancer imaging.
-
Transformation: The carboxylic acid is converted to the amino acid via Curtius rearrangement or similar amination protocols.
-
Relevance: Researchers developing next-generation imaging agents often start with the 3-fluorocyclobutanecarboxylic acid scaffold to create derivatives with altered transport kinetics (LAT1 vs. ASCT2 transporters).
Conformational Restriction
The "pucker" angle of the cyclobutane ring (
-
Trans-isomer: Orients the acid and the fluorine in opposite directions, mimicking an extended chain conformation.
-
Cis-isomer: Orients groups on the same face, useful for mimicking turn structures in peptides.
References
-
Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines. Source: European Journal of Organic Chemistry (2015).[6] Context: Establishes pKa shifts and lipophilicity changes upon fluorination of the cyclobutane core.
-
Multigram Synthesis of 3-Fluorinated Cyclobutane Building Blocks. Source: ResearchGate / Enamine Ltd. Context: detailed protocols for the scale-up of 3-fluorocyclobutanecarboxylic acid from cyclobutanone.
-
Transport mechanisms of trans-1-amino-3-fluoro[1-(14)C]cyclobutanecarboxylic acid in prostate cancer cells. Source: PubMed / NIH (2011). Context: Describes the biological utility of the amino-acid derivative (FACBC) and transporter interactions.
-
Deoxyfluorination of Alcohols using DAST. Source: Organic Reactions (Wiley). Context: Standard mechanistic reference for the inversion of configuration during fluorination.
Sources
- 1. 3-Fluorocyclobutanecarboxylic Acid [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. organicchemistrydata.org [organicchemistrydata.org]
- 4. researchgate.net [researchgate.net]
- 5. Deoxyfluorination of 1°, 2°, and 3° Alcohols by Nonbasic O–H Activation and Lewis Acid-Catalyzed Fluoride Shuttling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
